molecular formula C13H5Cl3F3NO3 B12865062 1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B12865062
M. Wt: 386.5 g/mol
InChI Key: DDZGMDCHVNUYMS-UHFFFAOYSA-N
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Description

1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group

Preparation Methods

The synthesis of 1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Halogenation: Introduction of chlorine atoms into the benzene ring.

    Nitration: Addition of a nitro group to the benzene ring using nitric acid and sulfuric acid.

    Trifluoromethylation: Introduction of a trifluoromethyl group using reagents such as trifluoromethyl iodide.

    Phenoxy Substitution: Attachment of the dichlorophenoxy group through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    Trifluoromethylbenzene derivatives: Compounds with similar trifluoromethyl groups that exhibit unique chemical properties.

The uniqueness of this compound lies in its combination of multiple halogen atoms and a nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H5Cl3F3NO3

Molecular Weight

386.5 g/mol

IUPAC Name

1-chloro-5-(2,4-dichlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5Cl3F3NO3/c14-6-1-2-11(9(16)3-6)23-12-5-8(15)7(13(17,18)19)4-10(12)20(21)22/h1-5H

InChI Key

DDZGMDCHVNUYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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